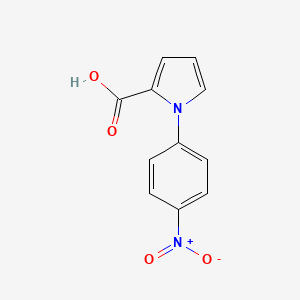

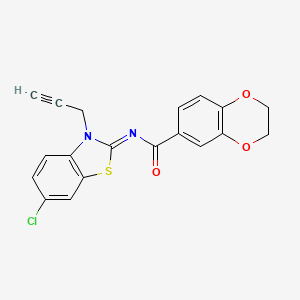

1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

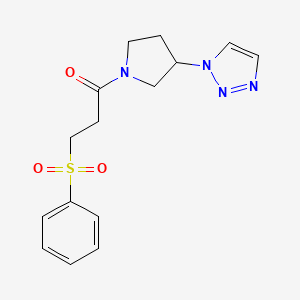

The synthesis of related compounds often involves reactions with nitrophenols. For instance, the compound 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid was obtained by the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride .Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various methods including X-ray diffraction studies, NMR, FTIR, ES-MS, and UV . The title compound was found to have crystallized in an orthorhombic crystal system with space group P2 1 2 1 2 1 .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is often used to explore the catalytic activity and the properties of active nanomaterials .科学的研究の応用

Synthesis and Chemical Properties

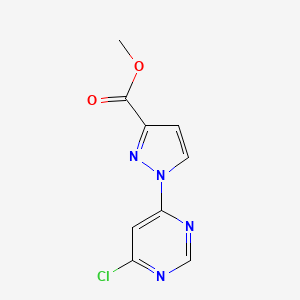

The benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids, which include derivatives like 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, are synthesized through the base-catalyzed condensation of benzyl isocyanoacetate with nitroalkenes. These compounds serve as important intermediates in the synthesis of porphyrins and related compounds, highlighting their significance in chemical synthesis and organic chemistry (Lash, Bellettini, Bastian, & Couch, 1994).

The compound's reduction leads to the formation of pyrrolo[3,2-b]indoles, through an interesting example of intramolecular nucleophilic substitution in the pyrrole series, demonstrating its versatility in synthetic organic chemistry (Aiello, Dattolo, & Cirrincione, 1981).

Applications in Material Science and Engineering

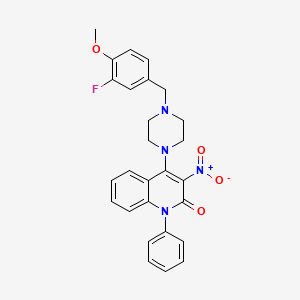

Monomers like 1-(4-nitrophenyl)-1H-pyrrole and its derivatives have been synthesized and polymerized chemically, resulting in soluble polymers in common organic solvents. These polymers exhibit electrochromic properties, making them suitable for applications in electrochromic devices (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

A copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole shows distinct electrochromic properties with applications in electrochromic devices, highlighting the compound's utility in advanced material applications (Variş, Ak, Akhmedov, Tanyeli, & Toppare, 2007).

Biomedical Research

Derivatives of 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid have been explored in the synthesis of novel compounds with potential antibacterial activity, indicating its role in the development of new pharmaceutical agents (Žirgulevičiūtė, Vaickelionienė, Jonuškienė, Anusevičius, & Mickevičius, 2015).

New pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, synthesized from compounds related to 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid, have shown promising antimycobacterial activity, further emphasizing its potential in medicinal chemistry (Guillon, Reynolds, Leger, Guié, Massip, Dallemagne, & Jarry, 2004).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, contributing to a variety of biological activities .

Mode of Action

Compounds with similar structures, such as amines, are known to interact with their targets through the replacement of one, two, or all three hydrogen atoms by hydrocarbon groups .

Biochemical Pathways

It’s important to note that similar compounds, such as indole derivatives, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as apixaban, have been noted for their quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, indicating a broad spectrum of potential molecular and cellular effects .

特性

IUPAC Name |

1-(4-nitrophenyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h1-7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDWGNIQEQCQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2891403.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea](/img/structure/B2891405.png)

![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)

![9-(3-chlorophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2891415.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2891418.png)

![3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2891420.png)